molecular formula C21H21Cl2N3O2S B2558645 2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897485-15-3

2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2558645
CAS No.: 897485-15-3
M. Wt: 450.38
InChI Key: DPMQQFJYIZRUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21Cl2N3O2S and its molecular weight is 450.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic derivative that combines elements of herbicidal activity and potential pharmacological properties. Its structure incorporates a dichlorophenoxy group known for its herbicidal properties, alongside a piperazine moiety linked to a benzo[d]thiazole, which may impart additional biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects and toxicity profiles.

Chemical Structure

ComponentDescription
Dichlorophenoxy A phenoxyacetic acid derivative known for herbicidal activity.
Piperazine A cyclic amine that can exhibit various pharmacological effects.
Benzo[d]thiazole A heterocyclic compound often associated with antimicrobial and anticancer activities.

Pharmacological Properties

Research indicates that the incorporation of the piperazine and benzo[d]thiazole groups enhances the biological profile of the compound. The following activities have been noted:

  • Antimicrobial Activity : Studies have shown that related compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives of benzo[d]thiazole have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticancer Potential : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain benzo[d]thiazole derivatives have been reported to inhibit the growth of colon carcinoma cells with IC50 values in the micromolar range . This suggests that the compound may possess similar anticancer properties.

Toxicity Studies

The toxicity profile of this compound is crucial for understanding its safety in potential applications.

  • Acute Toxicity : Research on related compounds has shown acute toxicity in non-target organisms. For example, exposure to 2,4-Dichlorophenoxyacetic acid (2,4-D), a related herbicide, has been linked to impaired mitochondrial function and oxidative stress in aquatic species such as zebrafish . This raises concerns about the environmental impact and potential risks associated with this compound.
  • Chronic Effects : Long-term exposure studies are necessary to evaluate chronic toxicity and potential carcinogenic effects. Current literature suggests that compounds in this class can disrupt endocrine functions and lead to developmental issues in aquatic organisms .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized benzo[d]thiazole derivatives against a panel of bacterial strains using disk diffusion methods. The results indicated that compounds with structural similarities to our target compound exhibited zones of inhibition comparable to standard antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on cancer cell lines revealed that certain derivatives showed promising cytotoxicity. For instance, one study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells for a closely related structure . This suggests potential therapeutic applications for our compound.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2S/c1-13-3-4-14(2)20-19(13)24-21(29-20)26-9-7-25(8-10-26)18(27)12-28-17-6-5-15(22)11-16(17)23/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMQQFJYIZRUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.